molecular formula C17H20N2O5S2 B2707430 3-{[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]sulfonyl}pyridine CAS No. 1448124-65-9

3-{[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]sulfonyl}pyridine

Cat. No.: B2707430
CAS No.: 1448124-65-9
M. Wt: 396.48
InChI Key: AUBHFBCBDOXNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Methoxybenzenesulfonyl)piperidin-1-yl]sulfonyl}pyridine is a chemical compound provided for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The molecular structure of this compound features a pyridine ring linked to a piperidine system that is modified with a 4-methoxybenzenesulfonyl group . This specific structural motif—a piperidine ring connected to an aryl sulfonyl group—is found in various biologically active molecules and is a scaffold of interest in medicinal chemistry. For instance, compounds containing a piperidin-4-yl group have been investigated as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic enzyme target for certain cancers such as leukemia and solid tumors . Furthermore, pyridine and sulfonyl-substituted compounds are frequently explored in pharmaceutical research for their diverse biological activities, which can include inducing apoptosis in cancer cell lines . Researchers may find this compound valuable as a building block for synthesizing more complex molecules, as a reference standard in analytical studies, or for investigating its potential interactions with biological targets in early-stage drug discovery projects.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-24-14-4-6-15(7-5-14)25(20,21)16-8-11-19(12-9-16)26(22,23)17-3-2-10-18-13-17/h2-7,10,13,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBHFBCBDOXNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine include temperature, pH, and the presence of other molecules or ions in the body. Specific details about how these factors influence the compound’s action are currently unknown.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of “3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine” are not well-documented. Compounds with similar structures, such as piperidine derivatives, have been reported to exhibit a wide range of biological activities. These include interactions with enzymes, proteins, and other biomolecules, which could potentially be applicable to “3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine” as well.

Cellular Effects

The cellular effects of “3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine” are currently unknown. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of “3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine” is not well-understood. Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

3-{[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]sulfonyl}pyridine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a sulfonyl group, linked to a piperidine moiety that is further substituted by a methoxybenzenesulfonyl group. This unique structure may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways relevant to various diseases.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and offering potential for treating neurodegenerative disorders.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar sulfonamide derivatives. For instance, compounds with a piperidine structure have demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
SW480 (Colon)3.8
A549 (Lung)4.5

These findings suggest that derivatives of this compound could possess similar anticancer properties.

Neuroprotective Effects

Piperazine derivatives have been studied for their neuroprotective effects, particularly in models of Alzheimer's disease. The inhibition of acetylcholinesterase by these compounds suggests a potential role in enhancing cognitive function and slowing neurodegeneration:

CompoundActivityReference
4-(4-Methyl)-benzenesulfonylInhibits acetylcholinesterase
4-(Chloro)-benzenesulfonylReduces amyloid aggregation

Case Studies

  • Anticancer Study : A study conducted on a series of piperidine derivatives showed that modifications at the sulfonamide position significantly enhanced cytotoxicity against the MCF-7 breast cancer cell line. The study emphasized the importance of the methoxy group in increasing lipophilicity and cellular uptake.
  • Neuroprotection : Another investigation focused on the neuroprotective effects of sulfonamide derivatives in an Alzheimer’s disease model. The results indicated that these compounds could reduce oxidative stress and improve memory deficits in treated subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, emphasizing differences in substituents, synthesis, and inferred biological properties.

Structural Comparisons

Compound Name/Identifier Core Structure Key Substituents Reference
Target Compound 3-Sulfonylpyridine 4-Methoxybenzenesulfonyl-piperidine
ADX47273 Oxadiazole-piperidine 4-Fluorophenyl, [1,2,4]-oxadiazole
5-Chloro-6-(4-[4-chlorophenoxy]piperidin-1-yl)-3-(N,N-dimethylsulfonamido)pyridine 3-Sulfonamidopyridine Chlorophenoxy, dimethylsulfonamido
4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]sulfonyl}benzaldehyde Benzaldehyde Pyrrolidinyl-piperidine, sulfonyl
Compound 33 (Modesto et al.) 4-Piperidinylpyridine Anticoagulant substituents (undisclosed)

Key Observations:

  • Sulfonyl vs.
  • Aromatic Substitution : The 4-methoxybenzene group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro, fluoro) in analogs like ADX47273 and compound 10a. This difference may influence receptor-binding affinity and pharmacokinetics .
  • Piperidine Modifications : The target compound’s piperidine ring is sulfonylated at both nitrogen and the 4-position, a feature shared with benzaldehyde derivatives () but distinct from antipsychotic 4-piperidinylpyridines (), where piperidine is directly linked to pyridine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.